Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with ethyl, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with trifluoromethyl-substituted amines in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Industrial methods also focus on the scalability of the synthesis process, ensuring that large quantities of the compound can be produced efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.
Comparison with Similar Compounds
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxamide: Similar structure but with an amide group instead of an ester, leading to different reactivity and biological activity.
Mthis compound: Methyl ester instead of ethyl ester, which can affect the compound’s solubility and reactivity.
2-Methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid: Carboxylic acid derivative, which can be used as a precursor for further chemical modifications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10F3NO2 |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H10F3NO2/c1-3-15-8(14)6-4-7(9(10,11)12)13-5(6)2/h4,13H,3H2,1-2H3 |
InChI Key |
XUNCNWALPOVKJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.